1-Benzyl-3-fluoro-3-methylazetidine
CAS No.:
Cat. No.: VC17456283
Molecular Formula: C11H14FN
Molecular Weight: 179.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H14FN |
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Molecular Weight | 179.23 g/mol |
IUPAC Name | 1-benzyl-3-fluoro-3-methylazetidine |
Standard InChI | InChI=1S/C11H14FN/c1-11(12)8-13(9-11)7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
Standard InChI Key | ZAUHFVSBSLIGAK-UHFFFAOYSA-N |
Canonical SMILES | CC1(CN(C1)CC2=CC=CC=C2)F |
Introduction
Chemical Identity and Structural Features
Azetidine derivatives are characterized by a saturated four-membered ring containing one nitrogen atom. In 1-benzyl-3-fluoro-3-methylazetidine, the nitrogen at position 1 bears a benzyl group (C₆H₅CH₂–), while positions 3 and 3 are substituted with fluorine and methyl groups, respectively. This configuration introduces significant steric and electronic effects:
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Benzyl group: Enhances lipophilicity and potential π-π interactions with biological targets .
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Fluorine: Increases electronegativity and metabolic stability through C–F bond strength .
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Methyl group: Provides steric bulk and influences ring conformation .
The molecular formula is C₁₁H₁₃FN, with a molar mass of 178.23 g/mol. X-ray crystallography of related compounds, such as 3-fluoro-3-methylazetidine hydrochloride (C₄H₉ClFN) , reveals distorted chair conformations in azetidine rings, with fluorine and methyl groups adopting equatorial positions to minimize strain.
Synthetic Methodologies
Core Azetidine Synthesis
The 3-fluoro-3-methylazetidine scaffold can be synthesized via nucleophilic fluorination of 3-methylazetidin-3-ol precursors using reagents like Deoxo-Fluor or DAST . For example:
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Ring formation: Cyclization of γ-aminobutyric acid derivatives under Mitsunobu conditions yields 3-methylazetidin-3-ol.
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Fluorination: Treatment with DAST replaces the hydroxyl group with fluorine at position 3 .
N-Benzylation Strategies
Benzyl groups are introduced via alkylation of the azetidine nitrogen. A protocol adapted from imidazolium salt synthesis involves:
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Reaction conditions: 3-fluoro-3-methylazetidine reacts with benzyl bromide in ethyl acetate at room temperature.
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Workup: Precipitation with diethyl ether and recrystallization from ethanol/DMF yields the target compound .
Key Parameters:
Physicochemical Properties
Data extrapolated from analogous compounds suggest:
Thermal Stability
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Melting point: ~72°C (comparable to 1-benzyl-3-methylimidazolium bromide) .
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Thermal decomposition: Above 200°C, based on thermogravimetric analysis of fluorinated azetidines .
Solubility Profile
Solvent | Solubility (mg/mL) | Rationale |
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Water | <1 | High lipophilicity from benzyl |
Ethanol | 50–100 | Moderate polarity match |
DCM >200 | High nonpolar affinity |
Reactivity and Functionalization
Ring-Opening Reactions
The strained azetidine ring undergoes nucleophilic attack at the β-carbon. For example:
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Acid-catalyzed hydrolysis: Forms γ-fluoro-γ-methylamine derivatives .
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Pd-catalyzed cross-coupling: Suzuki-Miyaura reactions enable aryl group introduction at position 2 .
Fluorine-Specific Interactions
The C–F bond participates in:
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